3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one
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Overview
Description
3-Oxa-5-azatricyclo[6110,1,5]decan-4-one is a cyclic carbamate compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one typically involves the cleavage of the lactone ring in 7-phenylbicyclo[3.1.1]heptan-6,7-carbolactone by the action of ammonia and hydrazine. This is followed by oxidative cyclization of the resulting hydroxy amide and hydroxy hydrazide to form the cyclic carbamate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-(Methoxymethyl)-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one: This compound has a similar tricyclic structure but with a methoxymethyl group.
2-Phenyl-3-oxa-5-azatricyclo[4.4.0.0^2,7]decan-4-one: Another related compound with a phenyl group and a slightly different tricyclic structure.
Uniqueness
3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-oxa-5-azatricyclo[6.1.1.01,5]decan-4-one |
InChI |
InChI=1S/C8H11NO2/c10-7-9-2-1-6-3-8(9,4-6)5-11-7/h6H,1-5H2 |
InChI Key |
HYGSFJRBJKJBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)OCC23CC1C3 |
Origin of Product |
United States |
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